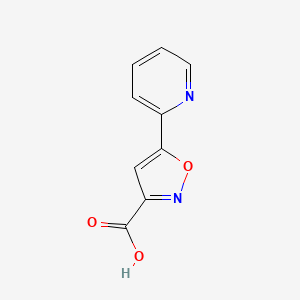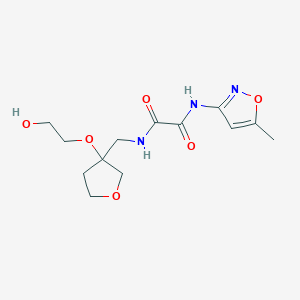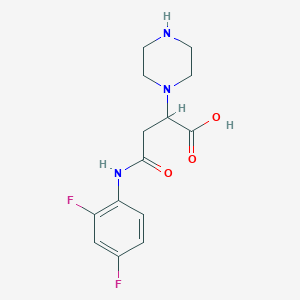![molecular formula C18H17FN4O4S B2506854 {4-(4-フルオロフェニル)-5-[(2-フリルアミノ)メチル]-4H-1,2,4-トリアゾール-3-イル}チオ)酢酸エチル CAS No. 689750-46-7](/img/structure/B2506854.png)
{4-(4-フルオロフェニル)-5-[(2-フリルアミノ)メチル]-4H-1,2,4-トリアゾール-3-イル}チオ)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate is a useful research compound. Its molecular formula is C18H17FN4O4S and its molecular weight is 404.42. The purity is usually 95%.
BenchChem offers high-quality ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! {4-(4-フルオロフェニル)-5-[(2-フリルアミノ)メチル]-4H-1,2,4-トリアゾール-3-イル}チオ)酢酸エチル、別名エチル 2-{[4-(4-フルオロフェニル)-5-{[(フラン-2-イル)ホルマミド]メチル}-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸の科学研究における用途について、包括的な分析をご紹介します。
抗菌研究
この化合物は、さまざまな細菌や真菌の増殖を阻害する可能性のある構造要素を持つため、抗菌研究で潜在的な可能性を示しています。 トリアゾール環の存在は特に重要であり、トリアゾール誘導体は抗菌特性で知られています .
抗がん研究
エチル 2-{[4-(4-フルオロフェニル)-5-{[(フラン-2-イル)ホルマミド]メチル}-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸は、その抗がん特性について研究されています。 化合物のフルオロフェニル基は、がん細胞受容体と相互作用し、がん細胞増殖の阻害につながる可能性があります .
抗炎症用途
研究によると、この化合物は抗炎症特性を持つ可能性があります。 その構造中のトリアゾール環とフラン環は、抗炎症活性を示すことが知られており、新しい抗炎症薬の開発候補となっています .
材料科学への応用
生物学的用途に加えて、この化合物は材料科学でも研究されています。 その独自の化学構造は、熱安定性や導電率の向上など、特定の特性を持つ新しい材料の開発に利用できます。
これらの多様な用途は、この化合物がさまざまな科学研究分野で汎用性と潜在能力を持っていることを示しています。
トリアゾール誘導体の抗菌特性 がん研究におけるフルオロフェニル基の相互作用 トリアゾール環とフラン環の抗炎症活性 : フルオロフェニル基とトリアゾール基の抗酸化の可能性 : トリアゾール誘導体の薬物動態研究 : トリアゾール化合物の酵素阻害 : トリアゾール誘導体の神経保護効果 : 独自の化学構造の材料科学への応用
特性
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-2-26-16(24)11-28-18-22-21-15(10-20-17(25)14-4-3-9-27-14)23(18)13-7-5-12(19)6-8-13/h3-9H,2,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQYDHZGBJMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)
![2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2506775.png)


![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)
![N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2506784.png)

![1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid](/img/structure/B2506787.png)
![4-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2506788.png)
![4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2506789.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
